
N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as TBOA, is a selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the central nervous system (CNS). TBOA has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders.
作用機序
TBOA is a non-competitive inhibitor of N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, meaning that it binds to a site on the transporter protein other than the glutamate binding site. By binding to the transporter protein, TBOA prevents the uptake of glutamate into the cell, leading to an increase in extracellular glutamate levels. This increase in glutamate can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
TBOA has been shown to increase extracellular glutamate levels in the CNS, leading to excitotoxicity and neuronal damage. TBOA has also been shown to induce seizures in animal models, further supporting its role in excitotoxicity. In addition, TBOA has been shown to increase the release of other neurotransmitters, such as dopamine and serotonin, suggesting that it may have broader effects on neurotransmitter systems.
実験室実験の利点と制限
One advantage of using TBOA in lab experiments is its selectivity for N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. By selectively blocking this compound, TBOA can mimic the effects of glutamate receptor activation without affecting other neurotransmitter systems. However, TBOA has also been shown to have off-target effects, such as inhibition of GABA transporters, which may complicate its use in certain experiments. In addition, TBOA is a relatively potent inhibitor of this compound, which may limit its use in experiments where partial inhibition is desired.
将来の方向性
There are several future directions for research involving TBOA. One area of interest is the role of N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. By studying the effects of EAAT inhibition in animal models of these diseases, researchers may be able to identify new targets for therapeutic intervention. Another area of interest is the development of more selective EAAT inhibitors, which may have fewer off-target effects and greater utility in experimental settings. Finally, the use of TBOA in combination with other drugs or therapies may provide new insights into the complex interactions between neurotransmitter systems in the CNS.
合成法
TBOA can be synthesized using a multi-step process involving the condensation of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with tert-butyl bromoacetate, followed by deprotection and amidation. The final product is a white crystalline solid with a melting point of 174-176°C.
科学的研究の応用
TBOA has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to increase extracellular glutamate levels in the CNS, leading to excitotoxicity and neuronal damage. By blocking N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, TBOA can mimic the effects of glutamate receptor activation, allowing researchers to study the downstream effects of glutamate release.
特性
IUPAC Name |
N-tert-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)22-17(24)13-25-16-12-8-7-11-15(16)19-21-18(23-26-19)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFNAYKLNVERGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
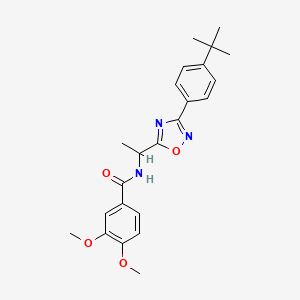
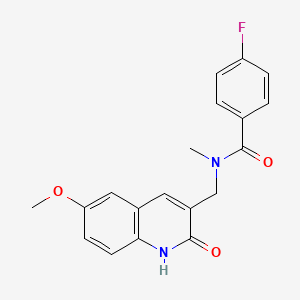
![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)

![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)
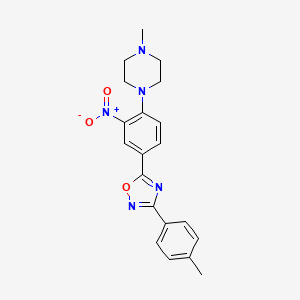

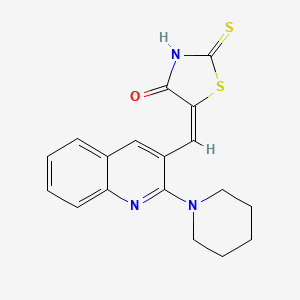
![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)
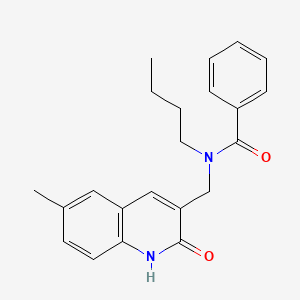
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)



